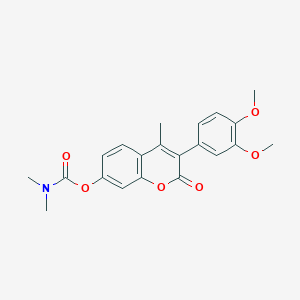![molecular formula C7H10N2O B2800957 3-[(2R)-pyrrolidin-2-yl]-1,2-oxazole CAS No. 1892520-51-2](/img/structure/B2800957.png)
3-[(2R)-pyrrolidin-2-yl]-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(2R)-pyrrolidin-2-yl]-1,2-oxazole” is a compound that contains a pyrrolidine ring and an oxazole ring . Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom. Oxazole is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of the pyrrolidine and oxazole rings. The “2R” designation indicates that the pyrrolidine ring has a specific stereochemistry, meaning that it’s important to consider 3D structure .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on factors like its molecular structure and the nature of its functional groups. For example, it might have certain solubility characteristics based on its polarity .Wissenschaftliche Forschungsanwendungen
Oxazole Derivatives in Therapeutic Development
Oxazoles, which include structures similar to 3-[(2R)-pyrrolidin-2-yl]-1,2-oxazole, are known for their presence in anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory agents of natural origin. These compounds are attractive for the development of new therapeutic agents due to their versatile pharmacological profiles. Chemically, oxazole allows for substitution at three positions, enabling the creation of derivatives with varied biological activities. The therapeutic applications of oxazoles cover a broad spectrum, including anticancer, anti-Alzheimer's, anti-hyperglycemic, anti-inflammatory, and antibacterial effects. Their actions are primarily mediated through specific enzyme or receptor involvement in diseases, highlighting the scaffold's flexibility and potential in drug development (Kaur et al., 2018).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a key feature in compounds like this compound, is widely utilized in medicinal chemistry to develop compounds for treating human diseases. The interest in this saturated scaffold is due to its sp3 hybridization, which allows for efficient exploration of pharmacophore space, contribution to stereochemistry, and increased three-dimensional coverage through pseudorotation. The review of bioactive molecules with pyrrolidine rings reveals their target selectivity and diverse biological profiles, demonstrating the ring's importance in generating novel biologically active compounds with varied biological profiles (Li Petri et al., 2021).
Synthetic and Transformation Applications
The synthesis and transformation of azole derivatives, including oxazoles, highlight the chemical versatility and biological relevance of these compounds. For instance, the synthesis of 4-phosphorylated derivatives of 1,3-azoles demonstrates the wide range of chemical and biological activities achievable through structural modifications. These activities include insecticidal, anti-blastic, sugar-lowering, and anti-inflammatory properties, among others. The systematic study of azole derivatives underscores their role in synthesizing complex natural molecules and synthetic drugs, showcasing their potential in drug discovery and development (Abdurakhmanova et al., 2018).
Eigenschaften
IUPAC Name |
3-[(2R)-pyrrolidin-2-yl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-6(8-4-1)7-3-5-10-9-7/h3,5-6,8H,1-2,4H2/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNBAFGPZDBPKD-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({[(4-fluorobenzoyl)oxy]imino}methyl)-N,N-dimethylaniline](/img/structure/B2800876.png)
![1-tert-butyl-4-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2800877.png)
![Ethyl 7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2800880.png)
![5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)(methyl)amino)-3-(2,6-dichlorophenyl)-3ah-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2800882.png)

![3-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2800884.png)
![N-(adamantan-1-yl)-2-chloro-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2800886.png)



![Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2800895.png)
![(Z)-ethyl 2-(6-((3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2800896.png)
